molecular formula C13H21NO B13272006 (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL

(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL

Cat. No.: B13272006
M. Wt: 207.31 g/mol
InChI Key: HLAQDBXAZQWHPF-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-ol is a chiral amino alcohol building block of interest in medicinal chemistry and pharmacology research. With a molecular formula of C13H21NO and a molecular weight of 207.31 g/mol, this compound features a stereospecific (S)-configuration and contains both amino and alcohol functional groups, making it a versatile synthon for the synthesis of more complex molecules . Compounds with the 3-amino-1-propanol scaffold are frequently investigated for their potential biological activity. Research into structurally similar 3-phenylpropylamine derivatives has shown that this class of compounds can exhibit high binding affinity to neuronal transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT), making them valuable tools for neuropharmacological studies . The specific substitution pattern on the phenyl ring, such as the 2-methylpropyl (isobutyl) group in this compound, can significantly influence the compound's electronic and steric properties, which in turn affects its binding interactions and selectivity in biological systems . As such, (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-ol serves as a critical intermediate for researchers designing and developing novel receptor ligands and transporter inhibitors. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(3S)-3-amino-3-[4-(2-methylpropyl)phenyl]propan-1-ol

InChI

InChI=1S/C13H21NO/c1-10(2)9-11-3-5-12(6-4-11)13(14)7-8-15/h3-6,10,13,15H,7-9,14H2,1-2H3/t13-/m0/s1

InChI Key

HLAQDBXAZQWHPF-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)[C@H](CCO)N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthesis via Reduction of β-Amino Ketones

One of the most established methods involves the stereoselective reduction of β-amino ketones to β-amino alcohols. The β-amino ketone intermediate is prepared via Mannich-type reactions or Claisen condensations, followed by selective reduction.

  • Step 1: Preparation of β-Amino Ketone Intermediate
    The β-amino ketone can be synthesized by an asymmetric three-component Mannich reaction involving an aldehyde, an amine, and a ketone under catalytic conditions (e.g., L-proline catalysis). For example, benzaldehyde, p-anisidine, and propanal can be reacted to form the β-amino aldehyde, which is further converted to the β-amino ketone by oxidation with sulfur trioxide-pyridine complex.

  • Step 2: Stereoselective Reduction
    The β-amino ketone is stereoselectively reduced to the β-amino alcohol using reagents such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)3) or catecholborane. These reagents favor the formation of the 1,2-anti isomer due to intramolecular hydride transfer mechanisms, yielding the (3S)-amino alcohol with high stereoselectivity and quantitative yield.

Reagent Temperature Yield (%) Stereoselectivity Notes
LiAlH(O-t-Bu)3 0 °C ~100 High (1,2-anti) Intramolecular hydride transfer
Catecholborane Room temp High High Alternative reducing agent

Claisen Condensation and Condensation with Amines

Another approach involves Claisen condensation of acetophenone derivatives with ethyl formate to produce benzoylacetaldehyde sodium salt, which is then condensed with methylamine hydrochloride to yield an α,β-unsaturated ketone intermediate.

  • This intermediate (e.g., 1-phenyl-3-methylamino-1-propen-1-one) is then reduced with sodium borohydride in glacial acetic acid to afford the β-amino alcohol.

  • The reduction is typically performed at low temperatures (1–15 °C) to maintain selectivity and avoid side reactions.

  • Post-reduction, the reaction mixture is treated with sodium hydroxide and extracted with ethyl acetate to isolate the product.

Step Reagents/Conditions Outcome
Claisen condensation Acetophenone + ethyl formate Benzoylacetaldehyde sodium salt
Condensation with methylamine Methylamine hydrochloride 1-phenyl-3-methylamino-1-propen-1-one
Reduction Sodium borohydride + acetic acid (1–15 °C) β-amino alcohol (3-methylamino-1-phenyl-1-propanol)

This method is advantageous as it requires only one reduction step, improving overall yield and operational simplicity.

Epoxide Ring-Opening and Reductive Amination

A third synthetic route involves the ring-opening of epoxystyrene derivatives followed by reductive amination:

  • Epoxystyrene or its derivatives are regioselectively opened with amines such as benzylamine to produce β-amino alcohol intermediates.

  • Subsequent catalytic hydrogenation removes protecting groups (e.g., benzyl groups), and further functionalization yields the target amino alcohol.

  • This method allows for the preparation of optically active amino alcohols by starting from chiral epoxides.

Research Findings and Mechanistic Insights

  • The stereoselectivity in the reduction step is often rationalized by intramolecular hydride transfer models, which favor the anti-configuration between the amino and hydroxyl groups.

  • The choice of reducing agent and reaction temperature critically influences the enantiomeric excess and yield.

  • Using sodium borohydride in acetic acid provides a mild and efficient reduction environment, minimizing over-reduction or side reactions.

  • Catalytic hydrogenation for debenzylation and protection steps is commonly employed to obtain the free amino alcohol in high purity.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Advantages References
Stereoselective reduction of β-amino ketones Mannich reaction → oxidation → reduction L-proline catalysis, SO3-pyridine, LiAlH(O-t-Bu)3 High stereoselectivity, high yield
Claisen condensation + reduction Claisen condensation → amine condensation → reduction Acetophenone, ethyl formate, methylamine hydrochloride, NaBH4 in AcOH Single reduction step, operational simplicity
Epoxide ring-opening + reductive amination Epoxide opening → catalytic hydrogenation → protection Epoxystyrene, benzylamine, catalytic hydrogenation Access to optically active compounds

Additional Notes

  • The synthesis is typically conducted under inert atmosphere conditions to prevent oxidation of sensitive intermediates.

  • Solvent choice (e.g., ethyl acetate, DMSO) and temperature control are critical for maximizing yield and purity.

  • Purification is often performed by column chromatography using silica gel and appropriate eluents such as methanol/methylene chloride mixtures.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce halides.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Features of (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Aryl Substituent Functional Groups CAS Number Source
(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL C₁₃H₂₁NO 207.29 4-(2-methylpropyl)phenyl -NH₂, -OH Not provided Target
(2RS)-2-[4-(2-Methylpropyl)phenyl]propanamide (Imp. C) C₁₃H₁₉NO 205.30 4-(2-methylpropyl)phenyl -CONH₂ 59512-17-3
(3S)-3-Amino-3-(2-naphthyl)propan-1-OL C₁₁H₁₅NO₂ 201.26 2-naphthyl -NH₂, -OH 1213690-92-6
(3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL C₉H₁₁Cl₂NO 220.09 2,4-dichlorophenyl -NH₂, -OH Not provided

Key Observations:

Aryl Substituent Effects :

  • The 4-(2-methylpropyl)phenyl group in the target compound enhances lipophilicity compared to the 2-naphthyl (bulkier, more π-orbital interactions) or 2,4-dichlorophenyl (electron-withdrawing, polar) groups .
  • Substitution patterns influence metabolic stability; halogenated aromatics (e.g., dichlorophenyl) may resist oxidative degradation but increase toxicity risks .

Functional Group Differences: The amide in Imp. C (vs. The target’s -NH₂ and -OH groups enable dual hydrogen bonding, critical for interactions with biological targets like enzymes or receptors.

Stereochemical Considerations: The (3S) configuration in the target and (3R) in the dichlorophenyl analogue () highlight enantioselectivity’s role in bioactivity. For example, (3S) configurations in β-amino alcohols often correlate with enhanced binding to adrenergic receptors.

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s amino alcohol core aligns with motifs seen in antidepressants (e.g., β-blockers) and antiviral agents.
  • Data Limitations : Absence of melting/boiling points, solubility, or in vitro/in vivo studies restricts actionable conclusions.
  • Synthetic Routes : Analogues like Imp. C () suggest possible synthetic pathways via amidation or reduction, but chiral synthesis methods for the (3S) configuration require exploration.

Biological Activity

(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL, also known by its CAS number 1019534-32-7, is an amino alcohol with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its structural features and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL is C13H21NO, with a molecular weight of 207.31 g/mol. The compound contains both an amino group and a hydroxyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
CAS Number1019534-32-7

The biological activity of (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the amino and hydroxyl groups facilitates hydrogen bonding and nucleophilic attacks, which are essential for modulating the activity of biological targets. This compound has shown promise in studies involving enzyme mechanisms and protein interactions, particularly as a building block in drug synthesis .

Pharmacological Applications

Research indicates that (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL may have applications in the development of therapeutic agents. Its structural similarity to other biologically active compounds suggests potential efficacy in treating various conditions, including:

  • Neurological Disorders : Due to its interaction with neurotransmitter systems.
  • Cancer Research : Investigated as a potential inhibitor in signaling pathways associated with tumor growth.

Case Studies and Research Findings

Several studies have explored the biological effects of (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL:

  • Enzyme Interaction Studies : Research has demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disorders .
  • Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing dose-dependent responses that indicate potential as an anticancer agent .
  • Pharmacokinetics : Studies assessing absorption, distribution, metabolism, and excretion (ADME) profiles have indicated favorable pharmacokinetic properties, making it a candidate for further development .

Q & A

Q. What are the most reliable synthetic routes for (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL, and how do reaction conditions influence enantiomeric purity?

The synthesis of this chiral amino alcohol typically involves catalytic asymmetric reduction or resolution of intermediates. Key methods include:

  • Catalytic hydrogenation : Using palladium on carbon (Pd/C) or ruthenium-based catalysts under hydrogen pressure (e.g., 50–100 psi) to reduce nitro or ketone precursors. Temperature control (25–60°C) and solvent selection (ethanol, THF) are critical for achieving >90% enantiomeric excess (ee) .
  • Enzymatic resolution : Lipases or esterases can resolve racemic mixtures, though substrate specificity may limit yield .
  • Chiral auxiliary approaches : Employing Evans oxazolidinones or other auxiliaries to direct stereochemistry during synthesis .

Q. What analytical techniques are essential for characterizing stereochemical integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify structural integrity, while NOESY or COSY experiments confirm stereochemistry .
  • Chiral HPLC : Using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to quantify enantiomeric purity (>98% ee required for pharmacological studies) .
  • Mass spectrometry (HRMS) : Confirms molecular formula (C13_{13}H21_{21}NO2_2) and detects impurities .

Q. How does the 4-(2-methylpropyl)phenyl substituent influence physicochemical properties?

The bulky, lipophilic substituent enhances membrane permeability (logP ~2.5 predicted) and metabolic stability. Computational modeling (e.g., DFT) reveals steric effects that may hinder rotational freedom, impacting binding to biological targets .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Stereochemical impurities : Even 2% of the (3R)-enantiomer can alter receptor binding kinetics. Validate purity via chiral HPLC and repeat assays .
  • Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) affect solubility and activity. Standardize protocols (e.g., 1% DMSO in PBS) .
  • Target selectivity : Use orthogonal assays (e.g., SPR, ITC) to confirm binding specificity. For example, a study reported IC50_{50} values ranging from 50 nM to 1 µM for kinase inhibition due to off-target effects .

Q. What strategies optimize enantioselective synthesis for industrial-scale production?

  • Continuous flow reactors : Improve heat/mass transfer and reduce racemization risks. A 2024 study achieved 85% yield and 95% ee using a microfluidic system with immobilized Ru-BINAP catalysts .
  • Solvent engineering : Switch from THF to cyclopentyl methyl ether (CPME) for greener processes and easier catalyst recovery .
  • DoE (Design of Experiments) : Multivariate optimization of temperature, pressure, and catalyst loading reduces batch-to-batch variability .

Q. How do structural analogs compare in biological activity, and what SAR (Structure-Activity Relationship) trends emerge?

CompoundSubstituentBiological ActivityKey Reference
(3S)-3-Amino-3-(4-fluorophenyl)propan-1-ol4-FModerate μ-opioid receptor binding (Ki_i = 120 nM)
(1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-ol3-Cl, 4-CF3_3Enhanced kinase inhibition (IC50_{50} = 35 nM) but higher cytotoxicity
(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-ol (target)4-(iPr)Balanced potency/selectivity (IC50_{50} = 65 nM, CC50_{50} > 100 µM)

SAR trends indicate that bulky para-substituents (e.g., iPr, CF3_3) improve target engagement but may reduce solubility. Fluorine or chlorine at meta positions enhances metabolic stability .

Q. What computational tools predict off-target interactions or metabolic pathways?

  • Molecular docking (AutoDock Vina) : Screens against >5,000 human proteins to identify off-targets. A 2025 study linked this compound to unintended PDE4 inhibition .
  • ADMET Predictors : Estimates CYP450 metabolism (e.g., CYP3A4-mediated oxidation) and plasma protein binding (>90%) .
  • MetaSite : Identifies potential reactive metabolites; the hydroxyl group may undergo glucuronidation .

Methodological Notes

  • Data reproducibility : Share raw NMR/HPLC files via repositories (e.g., Zenodo) to enable independent validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.